molecular formula C23H26FNO3S B2544451 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705245-64-2

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2544451
CAS No.: 1705245-64-2
M. Wt: 415.52
InChI Key: DUTNIJSHUAVBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C23H26FNO3S and its molecular weight is 415.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN2O3SC_{19}H_{22}FN_{2}O_{3}S, with a molecular weight of approximately 364.45 g/mol. The structure features a benzofuran moiety linked through an ether bond to a thiazepane ring, which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC19H22FN2O3S
Molecular Weight364.45 g/mol
IUPAC NameThis compound
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. The initial step often includes the formation of the benzofuran moiety followed by the introduction of the thiazepane group. The reaction conditions are optimized for yield and purity.

General Synthetic Route

  • Formation of Benzofuran : React 2,2-dimethylphenol with appropriate reagents under acidic conditions.
  • Thiazepane Formation : Introduce a fluorophenyl group via nucleophilic substitution.
  • Final Coupling : Combine the two fragments using coupling agents to form the final product.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. Preliminary studies suggest that it may modulate pathways involved in:

  • Cellular signaling : Potential inhibition or activation of specific receptors.
  • Enzyme activity : Interaction with enzymes that regulate metabolic pathways.

Further research is required to elucidate the precise mechanisms and pathways involved.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar benzofuran derivatives. For example, compounds with structural similarities have shown promising results in inhibiting tumor cell proliferation across various cancer types.

In vitro studies indicate that related compounds can inhibit cell growth in human cancer cell lines with IC50 values in the low micromolar range. For instance:

  • GI50 Values : Certain derivatives exhibited GI50 values below 10 nM against breast cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

Other derivatives containing benzofuran structures have been investigated for antimicrobial properties. These compounds demonstrated effectiveness against various bacterial strains, suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .

Case Studies

  • Study on Antitumor Effects :
    • A series of related dihydrobenzofuran lignans were tested against a panel of 60 human tumor cell lines.
    • Compounds showed significant activity against leukemia and breast cancer cell lines with notable selectivity .
  • Antimicrobial Evaluation :
    • Research indicated that certain benzofuran derivatives exhibited strong antibacterial activity against Gram-positive bacteria.
    • The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO3S/c1-23(2)14-16-6-5-9-19(22(16)28-23)27-15-21(26)25-11-10-20(29-13-12-25)17-7-3-4-8-18(17)24/h3-9,20H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTNIJSHUAVBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(SCC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.